molecular formula C20H15BrN2O3 B12407829 Anti-hyperglycemic agent-1

Anti-hyperglycemic agent-1

Cat. No.: B12407829
M. Wt: 411.2 g/mol
InChI Key: IYWSYRVXJAQEPA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Anti-hyperglycemic agent-1 involves several steps, including the preparation of key intermediates and the final compound. The synthetic route typically includes:

    Chemical Resolution: This method involves the separation of enantiomers using a chiral resolving agent.

    Asymmetric Hydrogenation: This method uses a chiral catalyst to produce optically pure compounds.

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Anti-hyperglycemic agent-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-hyperglycemic agent-1 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2 g/mol

IUPAC Name

(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(1H-indole-3-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C20H15BrN2O3/c1-25-17-8-12(9-18(26-2)19(17)21)7-13(10-22)20(24)15-11-23-16-6-4-3-5-14(15)16/h3-9,11,23H,1-2H3/b13-7+

InChI Key

IYWSYRVXJAQEPA-NTUHNPAUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1Br)OC)/C=C(\C#N)/C(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C=C(C#N)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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